molecular formula C15H13N3O B3484027 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide CAS No. 62289-87-6

1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B3484027
CAS No.: 62289-87-6
M. Wt: 251.28 g/mol
InChI Key: HRWHIPOZGUNMIV-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated indole derivative in the presence of a palladium catalyst.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole-pyridine intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

    1-Methyl-1H-indole-2-carboxamide: Lacks the pyridine ring, making it less versatile in terms of functionalization.

    N-(Pyridin-4-yl)-1H-indole-2-carboxamide: Lacks the methyl group, which can affect its binding affinity and biological activity.

    1-Methyl-N-(pyridin-2-yl)-1H-indole-2-carboxamide: Has the pyridine ring at a different position, which can alter its chemical reactivity and biological properties.

Uniqueness: 1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity, binding affinity, and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-methyl-N-pyridin-4-ylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-13-5-3-2-4-11(13)10-14(18)15(19)17-12-6-8-16-9-7-12/h2-10H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHIPOZGUNMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40490441
Record name 1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62289-87-6
Record name 1-Methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40490441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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